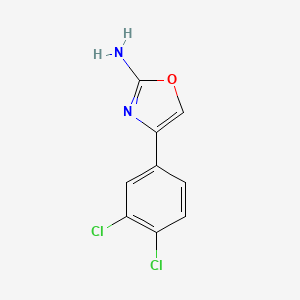
4-(3,4-Dichlorophényl)-1,3-oxazol-2-amine
Vue d'ensemble
Description
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a 3,4-dichlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence
Applications De Recherche Scientifique
Synthèse organique
4-(3,4-Dichlorophényl)-1,3-oxazol-2-amine : est utilisé en synthèse organique comme intermédiaire pour la construction de molécules plus complexes. Il est particulièrement précieux dans la synthèse de composés hétérocycliques, qui sont essentiels au développement des produits pharmaceutiques et agrochimiques . La réactivité du composé permet la formation de divers dérivés, élargissant l'espace chimique pour de nouveaux médicaments et matériaux potentiels.
Produits pharmaceutiques
Dans l'industrie pharmaceutique, ce composé sert de précurseur dans la synthèse de diverses molécules bioactives. Sa structure est un élément clé dans le développement d'inhibiteurs triples de la recapture, qui sont étudiés pour leur potentiel à traiter la dépression et d'autres troubles du système nerveux central . Le groupe dichlorophényle améliore la lipophilie et donc la capacité des médicaments résultants à traverser la barrière hémato-encéphalique.
Industrie des colorants
La partie dichlorophényle de This compound est importante dans l'industrie des colorants. Elle est utilisée pour créer des colorants et des pigments qui présentent une grande stabilité et une grande luminosité . Ces colorants trouvent des applications dans les textiles, les encres et les revêtements, offrant des couleurs durables grâce à la structure chimique robuste du composé.
Produits agrochimiques
Ce composé est également un intermédiaire important dans la synthèse des produits agrochimiques. Il est impliqué dans la production d'herbicides, de fongicides et d'insecticides . Le groupe dichlorophényle se retrouve souvent dans des molécules qui perturbent le cycle de vie des ravageurs et des mauvaises herbes, contribuant à la protection des cultures et à l'augmentation de la productivité agricole.
Recherche sur l'activité biologique
La recherche sur l'activité biologique de This compound et de ses dérivés est en cours. Des études visent à comprendre son interaction avec les systèmes biologiques, ce qui pourrait conduire à la découverte de nouveaux agents thérapeutiques . Son rôle dans la modulation des voies biologiques peut être essentiel dans le traitement des maladies.
Chimie verte
L'utilité du composé s'étend aux applications de la chimie verte, où il est utilisé dans le développement de voies de synthèse respectueuses de l'environnement . Son intégration dans de nouveaux procédés chimiques vise à réduire les déchets dangereux et à améliorer la durabilité de la fabrication chimique.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenylhydrazine , have been used in the preparation of other compounds, suggesting that they may interact with various biological targets.
Mode of Action
Related compounds like dcmu, a herbicide, inhibits photosynthesis by blocking the electron flow from photosystem ii to plastoquinone
Biochemical Pathways
Related compounds like dcmu interrupt the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy . This could suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine might affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Related compounds like 3,4-dichloromethylphenidate are primarily metabolized by the liver and excreted predominantly in the urine . This could suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine might have similar ADME properties, but more research is needed to confirm this.
Action Environment
Related compounds like propanil affect non-target organisms and present severe risks for birds, small mammals, and several species of the aquatic biota . This could suggest that environmental factors might similarly influence the action of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine, but more research is needed to confirm this.
Analyse Biochimique
Biochemical Properties
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with reactive oxygen species (ROS) and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which are involved in oxidative stress responses . These interactions suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine may have antioxidant properties and could be useful in mitigating oxidative damage in cells.
Cellular Effects
The effects of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in PC12 cells, 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine has been found to protect against hydrogen peroxide-induced oxidative damage by upregulating the expression of HO-1 and GCLC proteins . This indicates that the compound can enhance cellular antioxidant defenses and promote cell survival under stress conditions.
Molecular Mechanism
At the molecular level, 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain enzymes and activate others, leading to changes in gene expression and cellular function. For instance, the compound can inhibit the activity of photosystem II by blocking the plastoquinone binding site, thereby disrupting electron flow and affecting photosynthesis . Additionally, it can activate antioxidant response elements, leading to the upregulation of protective genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine has shown sustained protective effects against oxidative stress in cell culture models .
Dosage Effects in Animal Models
In animal models, the effects of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine vary with different dosages. At lower doses, the compound has been observed to have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative damage . At higher doses, it may exhibit toxic or adverse effects, including tissue irritation and potential toxicity to organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and alter the levels of certain metabolites, further influencing cellular function and health.
Transport and Distribution
The transport and distribution of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and organelles, where it exerts its effects. The distribution of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine within tissues can also influence its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial proteins and influence energy metabolism and oxidative stress responses. Understanding the subcellular localization of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine can provide insights into its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEAFEREKSEPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC(=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)
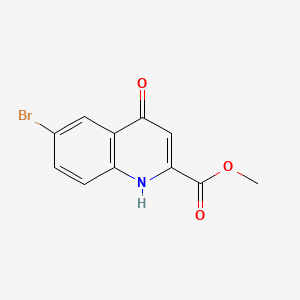
![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)
![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)
![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)
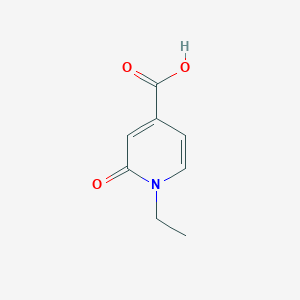
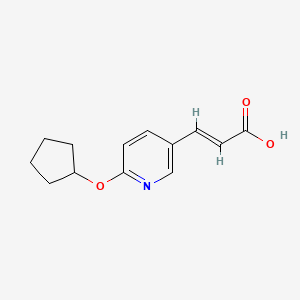
![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)

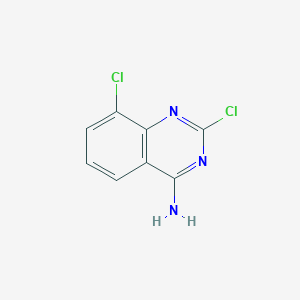
![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)
